Cas no 71050-43-6 (5-Bromo-4-ethoxythiophene-3-carboxylic acid)

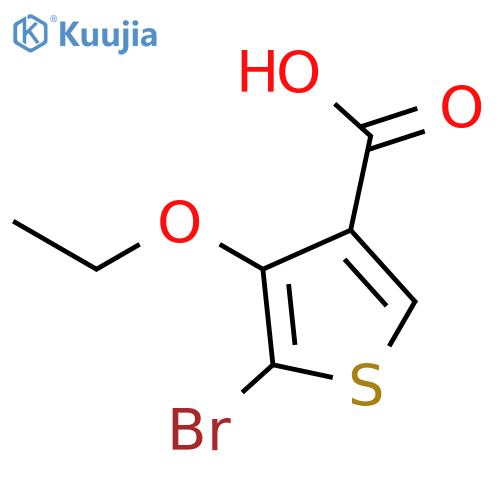

71050-43-6 structure

商品名:5-Bromo-4-ethoxythiophene-3-carboxylic acid

5-Bromo-4-ethoxythiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-4-ethoxythiophene-3-carboxylic acid

- DTXSID50501158

- 5-Bromo-4-ethoxythiophene-3-carboxylicacid

- 71050-43-6

-

- インチ: InChI=1S/C7H7BrO3S/c1-2-11-5-4(7(9)10)3-12-6(5)8/h3H,2H2,1H3,(H,9,10)

- InChIKey: KMHRQXVYTFGKCS-UHFFFAOYSA-N

- ほほえんだ: CCOC1=C(Br)SC=C1C(=O)O

計算された属性

- せいみつぶんしりょう: 249.92993g/mol

- どういたいしつりょう: 249.92993g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 74.8Ų

5-Bromo-4-ethoxythiophene-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM199946-1g |

5-bromo-4-ethoxythiophene-3-carboxylic acid |

71050-43-6 | 95% | 1g |

$489 | 2024-07-24 | |

| Chemenu | CM199946-1g |

5-bromo-4-ethoxythiophene-3-carboxylic acid |

71050-43-6 | 95% | 1g |

$489 | 2021-08-05 | |

| Alichem | A169005567-1g |

5-Bromo-4-ethoxythiophene-3-carboxylic acid |

71050-43-6 | 95% | 1g |

$455.76 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741211-1g |

5-Bromo-4-ethoxythiophene-3-carboxylic acid |

71050-43-6 | 98% | 1g |

¥4347.00 | 2024-05-02 |

5-Bromo-4-ethoxythiophene-3-carboxylic acid 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

71050-43-6 (5-Bromo-4-ethoxythiophene-3-carboxylic acid) 関連製品

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬